Cobalt(II) sulfamate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

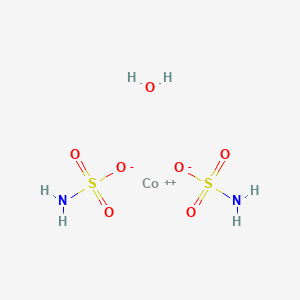

Cobalt(II) sulfamate hydrate is an inorganic compound with the chemical formula Co(NH₂SO₃)₂·xH₂O. It is a reddish-colored solid that is soluble in water. This compound is primarily used in photonic device fabrication and electroplating metals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt(II) sulfamate hydrate can be synthesized by reacting cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at room temperature:

Co(OH)2+2NH2SO3H→Co(NH2SO3)2+2H2O

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of cobalt(II) hydroxide with sulfamic acid in large reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form.

Types of Reactions:

Oxidation: Cobalt(II) sulfamate can undergo oxidation to form cobalt(III) compounds.

Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.

Substitution: Cobalt(II) sulfamate can participate in ligand substitution reactions, where the sulfamate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Ligands such as ammonia or ethylenediamine under controlled pH conditions.

Major Products:

Oxidation: Cobalt(III) sulfamate.

Reduction: Cobalt(II) sulfamate.

Substitution: Complexes like hexaamminecobalt(II).

Aplicaciones Científicas De Investigación

Catalysis

Cobalt(II) sulfamate hydrate serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate oxidation reactions makes it valuable in the production of fine chemicals and pharmaceuticals. For instance, cobalt salts are known to catalyze the oxidation of alcohols to aldehydes and ketones.

Biomedical Research

In biomedical applications, this compound is explored for its potential in drug formulation and delivery systems. It has been studied as a component in biocompatible materials, which are crucial for developing medical devices and implants. Additionally, cobalt compounds have been researched for their role in cancer therapy due to their ability to induce apoptosis in cancer cells .

Material Science

This compound is used in the production of various advanced materials, including:

- Thin Films : Employed in the deposition processes for creating thin films used in electronics and solar cells.

- Nanomaterials : It is utilized in synthesizing nanoparticles that have applications in catalysis and sensor technology.

- Magnetic Materials : Cobalt compounds are integral to developing high-strength magnetic materials used in various industrial applications.

Case Study 1: Cobalt-Based Catalysts

A study demonstrated that this compound could be used effectively as a catalyst in the synthesis of biodiesel from vegetable oils. The research indicated that this compound significantly improved the reaction rates compared to other metal catalysts .

Case Study 2: Biomedical Applications

Research published by the International Agency for Research on Cancer highlighted the use of cobalt compounds, including this compound, in developing targeted drug delivery systems for cancer treatment. The study showcased how these compounds could be modified to enhance their therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

The mechanism of action of cobalt(II) sulfamate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, altering their activity. The pathways involved include redox reactions and ligand exchange processes.

Comparación Con Compuestos Similares

Cobalt(II) sulfate hydrate (CoSO₄·xH₂O): Used in battery manufacturing and synthesis of coordination polymers.

Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O): Similar applications in electroplating and battery production.

Manganese(II) sulfate hydrate (MnSO₄·xH₂O): Used in agriculture and as a precursor for manganese dioxide.

Uniqueness: Cobalt(II) sulfamate hydrate is unique due to its specific use in photonic device fabrication and its ability to form stable complexes with sulfamate ligands, which are not as common in other cobalt compounds.

Propiedades

IUPAC Name |

cobalt(2+);disulfamate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFUACWQRKROSR-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Co+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH6N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.